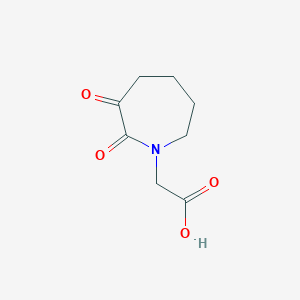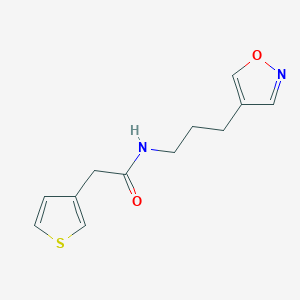
2-(2,3-Dioxoazepan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dioxoazepan-1-yl)acetic acid, also known as DOAA, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DOAA has been extensively studied for its unique chemical and biological properties, which make it a promising candidate for drug development, chemical synthesis, and biological research.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dioxoazepan-1-yl)acetic acid is not completely understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. 2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. 2-(2,3-Dioxoazepan-1-yl)acetic acid has also been shown to inhibit the activity of human enzymes, such as histone deacetylases, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory properties. 2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-(2,3-Dioxoazepan-1-yl)acetic acid has also been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dioxoazepan-1-yl)acetic acid has several advantages and limitations for use in lab experiments. One advantage is its relatively simple synthesis method, which allows for easy access to high-purity 2-(2,3-Dioxoazepan-1-yl)acetic acid. 2-(2,3-Dioxoazepan-1-yl)acetic acid also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2-(2,3-Dioxoazepan-1-yl)acetic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(2,3-Dioxoazepan-1-yl)acetic acid, including the development of new synthetic methods for 2-(2,3-Dioxoazepan-1-yl)acetic acid derivatives, the investigation of its potential applications in drug development, and the study of its interactions with enzymes and proteins. Additionally, the use of 2-(2,3-Dioxoazepan-1-yl)acetic acid in combination with other compounds may enhance its biological activity and lead to the development of novel therapeutics.
Métodos De Síntesis
2-(2,3-Dioxoazepan-1-yl)acetic acid can be synthesized through a variety of methods, including the reaction of 2-amino-5-chloropentanoic acid with ethyl glyoxylate or the reaction of 2-amino-5-chloropentanoic acid with ethyl acetoacetate. The reaction typically proceeds in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The yield of 2-(2,3-Dioxoazepan-1-yl)acetic acid can be improved by optimizing the reaction conditions and using high-purity reagents.
Aplicaciones Científicas De Investigación
2-(2,3-Dioxoazepan-1-yl)acetic acid has been widely used in scientific research for its potential applications in drug development, chemical synthesis, and biological research. 2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. 2-(2,3-Dioxoazepan-1-yl)acetic acid has also been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, 2-(2,3-Dioxoazepan-1-yl)acetic acid has been studied for its effects on biological systems, including its interactions with enzymes and proteins.
Propiedades
IUPAC Name |
2-(2,3-dioxoazepan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMFHNHIOLXOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(=O)C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dioxoazepan-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)

![N-[[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2688796.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole](/img/structure/B2688797.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)


![(E)-2-((3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2688803.png)